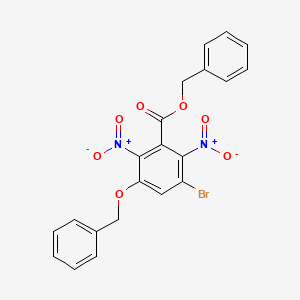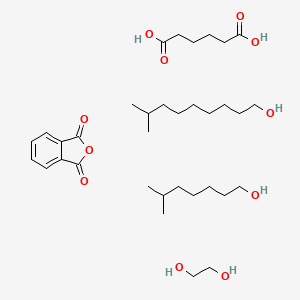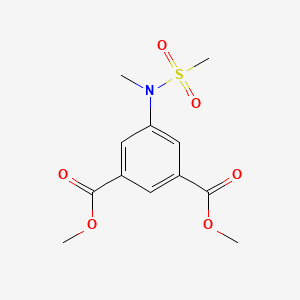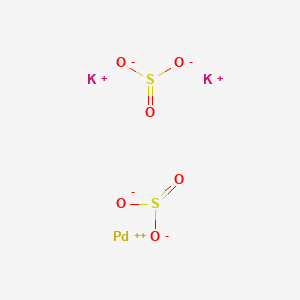
dipotassium;palladium(2+);disulfite
Descripción general
Descripción
Dipotassium;palladium(2+);disulfite, also known as potassium disulfitopalladate(II), is an inorganic compound with the chemical formula K₂Pd(SO₃)₂. This compound is a coordination complex where palladium is in the +2 oxidation state, coordinated by two disulfite ligands. It is typically found as a yellow powder and is soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium;palladium(2+);disulfite can be synthesized through the reaction of palladium(II) chloride with potassium disulfite in an aqueous solution. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{K}_2\text{S}_2\text{O}_5 \rightarrow \text{K}_2[\text{Pd}(\text{SO}_3)_2] + 2 \text{KCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting compound is then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;palladium(2+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.
Substitution: The disulfite ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines can be used to replace the disulfite ligands under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium(I) compounds.
Substitution: New palladium coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Dipotassium;palladium(2+);disulfite has several applications in scientific research:
Mecanismo De Acción
The mechanism by which dipotassium;palladium(2+);disulfite exerts its effects is primarily through its role as a catalyst. Palladium in the +2 oxidation state can facilitate various chemical transformations by providing a surface for reactions to occur. The disulfite ligands can participate in redox reactions, further enhancing the compound’s catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and intermediates through coordination to the palladium center .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) sulfide (PdS): Another palladium compound with sulfur ligands, but with different properties and applications.
Potassium metabisulfite (K₂S₂O₅): A related compound with similar disulfite ligands but without the palladium center.
Uniqueness
Dipotassium;palladium(2+);disulfite is unique due to its combination of palladium and disulfite ligands, which confer distinct catalytic properties. Unlike palladium(II) sulfide, it is soluble in water and can participate in a wider range of chemical reactions. Compared to potassium metabisulfite, the presence of palladium allows it to act as a catalyst in various organic and inorganic reactions, making it more versatile in scientific and industrial applications .
Propiedades
IUPAC Name |
dipotassium;palladium(2+);disulfite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANBGFHSMNUGH-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O6PdS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68310-13-4 | |
| Record name | Sulfurous acid, palladium(2+) potassium salt (2:1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, palladium(2+) potassium salt (2:1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(2+) dipotassium disulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


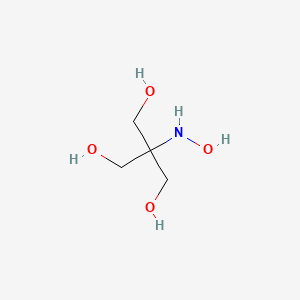

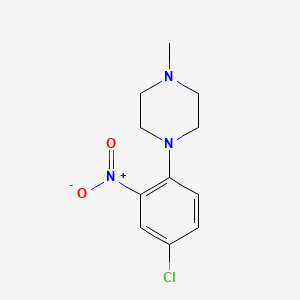


![N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene](/img/structure/B3344324.png)

![Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B3344330.png)
